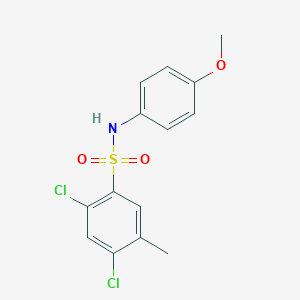
2,4-dichloro-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide, also known as Methylsulfonyl-Dapsone (MSD), is a sulfonamide derivative that has been widely used in scientific research for its unique properties. MSD is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of MSD involves the inhibition of DHPS, which leads to the depletion of folate levels in bacteria and parasites. Folate is an essential cofactor for the synthesis of DNA, RNA, and proteins. The depletion of folate levels leads to the inhibition of DNA synthesis and cell division, ultimately resulting in the death of the bacteria or parasite.
Biochemical and Physiological Effects:
MSD has been shown to have minimal toxicity in mammalian cells. However, it has been shown to have some adverse effects on the liver and kidneys at high doses. MSD has also been shown to inhibit the activity of human DHPS, which may have implications for the use of MSD as an antibacterial agent in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MSD in lab experiments include its potent inhibitory activity against DHPS, its broad-spectrum activity against bacteria and parasites, and its low toxicity in mammalian cells. However, the limitations of using MSD include its limited solubility in water, its potential adverse effects on the liver and kidneys, and its potential inhibition of human DHPS.
Zukünftige Richtungen
There are several future directions for the use of MSD in scientific research. One potential direction is the development of new analogs of MSD that have improved solubility and potency. Another potential direction is the use of MSD as a tool for studying the role of folate metabolism in bacteria and parasites. Finally, the use of MSD as an antibacterial agent in humans warrants further investigation, particularly with regard to its potential toxicity and efficacy.
Synthesemethoden
The synthesis of MSD involves the reaction of 4-methoxyaniline with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MSD has been extensively used in scientific research for its potent inhibitory activity against dihydropteroate synthase (DHPS), an enzyme that is involved in the synthesis of folate in bacteria and parasites. MSD has been shown to be effective against a wide range of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, MSD has also been shown to be effective against the protozoan parasite Plasmodium falciparum, which causes malaria.
Eigenschaften
Molekularformel |
C14H13Cl2NO3S |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-14(13(16)8-12(9)15)21(18,19)17-10-3-5-11(20-2)6-4-10/h3-8,17H,1-2H3 |
InChI-Schlüssel |
TVGRFJMGUAQMBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)
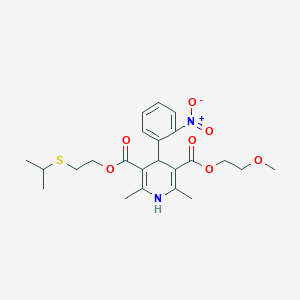
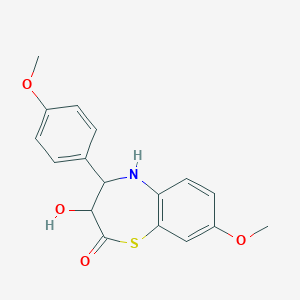
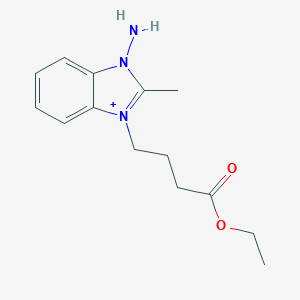
![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)
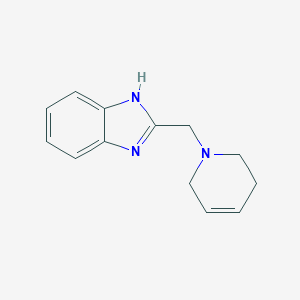
![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
![Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
![tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-8-oxo-6-thioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280598.png)
